



# **Application Note: CDr20 for Fluorimetric Cell Counting of Monocytes and Neutrophils**

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Compound of Interest		
Compound Name:	CDr20	
Cat. No.:	B2606497	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The accurate enumeration of leukocyte populations, particularly monocytes and neutrophils, is a critical component of immunology research and clinical diagnostics. Traditional methods often rely on complex antibody cocktails for flow cytometry, which can be costly and subject to lot-tolot variability.[1] CDr20 is a small-molecule fluorescent chemosensor that enables the distinctive labeling and subsequent counting of live monocytes and neutrophils using a single probe, streamlining the workflow for myeloid cell analysis.[1][2][3][4]

CDr20 selectively labels monocytes and neutrophils due to the high expression of the enzyme UDP-glucuronosyltransferase 1A7C (UGT1A7C) in these cell types.[2][5] Inside the cells, CDr20 is converted to its fluorescent glucuronidated form (CDr20-Gluc).[1][3] A key feature for differential counting is the subsequent export of CDr20-Gluc from the cell. This process is mediated by ATP-binding cassette (ABC) transporters, which are expressed differently in monocytes and neutrophils.[1][2][4] Over time, monocytes, which have higher ABCC transporter activity, efficiently export the fluorescent product, leading to a decrease in signal (CDr20dim). In contrast, neutrophils retain the fluorescent signal and remain bright (CDr20bright).[1][3] This time-dependent difference in fluorescence intensity allows for the discrimination and quantification of the two cell populations.[2][3]

## **Data Summary**



The following tables summarize the key characteristics and performance of the **CDr20** probe for fluorimetric cell counting applications.

Table 1: Probe Characteristics

Parameter	Description
Probe Name	CDr20
Target Cell Types	Monocytes, Neutrophils
Detection Principle	Enzyme-activated fluorescence
Key Enzymes	UGT1A7C (activation), ABC Transporters (export)
Reported Concentration	500 nM

| Common Co-stain | Calcein AM (for total live cell visualization)[1][2] |

Table 2: Time-Dependent Fluorescence Profile for Cell Differentiation

Cell Type	Fluorescence at 10 min	Fluorescence at 60 min	Rationale
Neutrophils	Bright	Bright	High UGT1A7C activity, low ABC transporter- mediated export.[1] [3]

| Monocytes | Bright | Dim | High UGT1A7C activity, high ABC transporter-mediated export.[1] [2][3] |

# **Experimental Protocols**

# Protocol 1: Fluorimetric Counting of Murine Monocytes and Neutrophils

### Methodological & Application





This protocol is adapted from methodologies for staining and counting murine bone marrow-derived white blood cells (WBCs).[1]

### Materials:

- CDr20 fluorescent probe
- Calcein AM (e.g., Invitrogen™)
- Cell culture medium or appropriate buffer (e.g., PBS, HBSS)
- Isolated murine bone marrow WBCs
- Automated fluorimetric cell counter (e.g., LUNA-FX7) or fluorescence microscope
- Standard laboratory consumables (pipettes, tubes, etc.)

### Procedure:

- Cell Preparation: Isolate white blood cells from murine bone marrow using standard laboratory procedures. Resuspend the cells in the appropriate medium or buffer.
- Total Live Cell Staining (Optional but Recommended):
  - $\circ\,$  Pre-incubate the WBCs with 1  $\mu M$  Calcein AM for 60 minutes at 37 °C to label all live cells. [1]
  - Remove residual Calcein AM by centrifugation and resuspending the cell pellet in fresh medium.
- CDr20 Staining:
  - Add CDr20 to the cell suspension to a final concentration of 500 nM.[1][2]
  - Incubate for 10 minutes at room temperature.[1]
- · Imaging and Analysis:



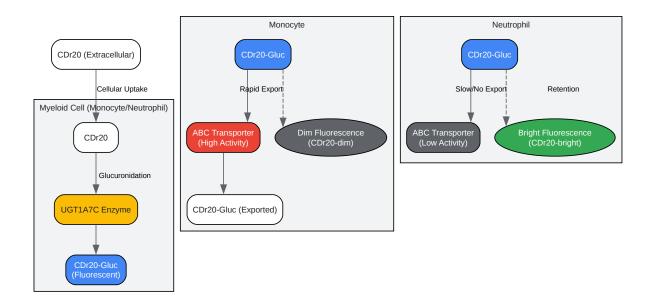
- Immediately after the 10-minute incubation, acquire the first set of images using a fluorescence microscope or automated cell counter. At this point, both monocytes and neutrophils will be brightly stained with CDr20.
- Continue to incubate the cells.
- At 60 minutes post-staining, acquire a second set of images.
- · Cell Counting:
  - Neutrophils: Count the cells that remain brightly fluorescent (CDr20bright) at the 60minute time point.
  - Monocytes: Count the cells that were initially bright at 10 minutes but have become dim (CDr20dim) by the 60-minute time point. This can be calculated by subtracting the number of CDr20bright cells at 60 minutes from the total number of CDr20bright cells at 10 minutes.

# Visualizations

### **Mechanism of Action**

The following diagram illustrates the enzymatic activities within monocytes and neutrophils that lead to their differential fluorescent labeling by **CDr20**.





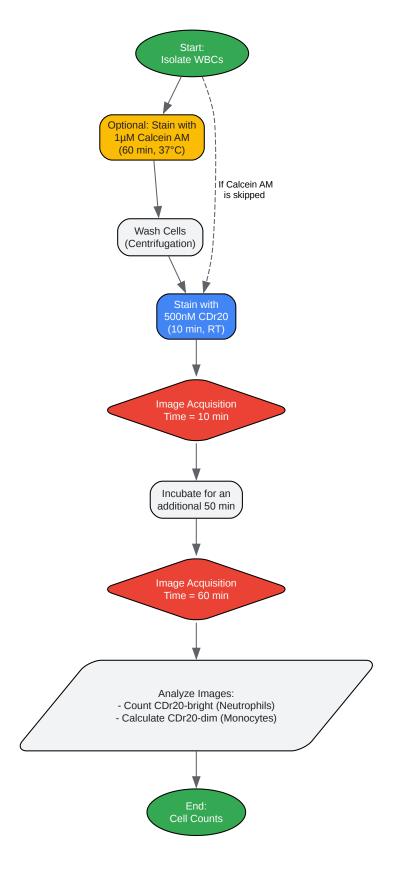
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Caption: Mechanism of CDr20 differential labeling in monocytes and neutrophils.

# **Experimental Workflow**

This diagram outlines the suggested workflow for sample preparation, staining, and analysis for fluorimetric counting of monocytes and neutrophils with **CDr20**.





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Caption: Suggested workflow for fluorimetric cell counting with CDr20.



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